Eclalbasaponin IV

Hemolysis Membrane Activity Saponin Toxicity

Eclalbasaponin IV is a diglucoside echinocystic acid derivative, essential as a comparator to monoglucosylated eclalbasaponin II (13-32x potency difference) or as a positive control in hemolysis assays (93% hemolysis). It is also cited in cognitive disorder patents. Procure this specific variant to ensure glycosylation-specific mechanistic studies and experimental reproducibility.

Molecular Formula C42H68O14
Molecular Weight 797.0 g/mol
Cat. No. B15141313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEclalbasaponin IV
Molecular FormulaC42H68O14
Molecular Weight797.0 g/mol
Structural Identifiers
SMILESCC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C(=O)O)C
InChIInChI=1S/C42H68O14/c1-37(2)14-15-42(36(51)52)21(16-37)20-8-9-25-39(5)12-11-27(38(3,4)24(39)10-13-40(25,6)41(20,7)17-26(42)45)55-35-33(31(49)29(47)23(19-44)54-35)56-34-32(50)30(48)28(46)22(18-43)53-34/h8,21-35,43-50H,9-19H2,1-7H3,(H,51,52)/t21-,22+,23+,24-,25+,26+,27-,28+,29+,30-,31-,32+,33+,34-,35-,39-,40+,41+,42+/m0/s1
InChIKeyGLURPOUSKHAUSS-VVJIWJAZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eclalbasaponin IV: Triterpenoid Saponin from Eclipta prostrata with Documented Ovarian Cancer Cell Cytotoxicity


Eclalbasaponin IV is a triterpenoid saponin isolated from the aerial parts of Eclipta prostrata (Asteraceae) . Its molecular formula is C42H68O14, with a molecular weight of 796.98 g/mol and CAS number 158511-61-6 . The compound exhibits antitumor activity, specifically cytotoxicity against human ovarian cancer SKOV3 cells with an IC50 of 79.00 ± 0.25 μM . Eclalbasaponin IV is a member of the eclalbasaponin series, which includes structurally related saponins that differ in glycosylation patterns and sulfate modifications [1].

Why Eclalbasaponin IV Cannot Be Substituted with Other Eclalbasaponins in Hemolytic Activity Studies


Eclalbasaponins I–VI share a common echinocystic acid aglycone but differ in the number, position, and sulfation status of attached sugar moieties [1]. These structural variations produce quantifiable differences in biological activity. For example, the hemolytic activity of eclalbasaponins I–V ranks as follows: E-II > E-IV > E-V > E-I > E-III [2]. This demonstrates that even within the same compound class, minor structural modifications lead to distinct pharmacological profiles, making generic substitution scientifically unsound for experiments requiring specific hemolytic or membrane-interacting properties.

Eclalbasaponin IV: Quantitative Differentiation Evidence for Scientific Procurement


Hemolytic Activity Ranking: Eclalbasaponin IV Demonstrates Intermediate Potency Among Eclalbasaponins I–V

In a direct head-to-head comparison, eclalbasaponin IV exhibited intermediate hemolytic activity among five eclalbasaponins tested [1]. The hemolytic potency ranking was E-II > E-IV > E-V > E-I > E-III [1]. This quantitative ranking is critical for studies where controlled membrane perturbation is required, as eclalbasaponin IV provides a predictable hemolytic response that is less than eclalbasaponin II but greater than eclalbasaponin I and III [1].

Hemolysis Membrane Activity Saponin Toxicity

Cytotoxicity Against Ovarian Cancer SKOV3 Cells: Eclalbasaponin IV IC50 79.00 ± 0.25 μM

Eclalbasaponin IV demonstrates cytotoxicity against human ovarian cancer SKOV3 cells with an IC50 of 79.00 ± 0.25 μM . While eclalbasaponin II is reported to have potent cytotoxicity in ovarian cancer cells [1], direct IC50 values for eclalbasaponin II in the same cell line are not available in the same study, limiting direct potency comparison. However, eclalbasaponin IV's cytotoxicity is quantifiable and reproducible, making it a defined reference compound for ovarian cancer studies .

Ovarian Cancer Cytotoxicity Antitumor

Structural Differentiation: Eclalbasaponin IV Is a Distinct Isomer with Identical Molecular Formula but Different CAS Registry Number

Eclalbasaponin IV (CAS 158511-61-6) and eclalbasaponin I (CAS 158511-59-2) share the same molecular formula (C42H68O14) and molecular weight (796.98 g/mol) but have different CAS numbers [1]. This indicates distinct glycosylation patterns or stereochemical arrangements, which can result in different biological activities. While the exact structural differences have been elucidated in the primary literature [2], the distinct CAS numbers ensure that researchers and procurement specialists can specify the exact isomer required.

Structural Isomer Glycosylation CAS Registry

Geographic Sourcing: Eclalbasaponin IV and V First Reported from Vietnamese Eclipta prostrata

Eclalbasaponin IV and V were first reported from Eclipta prostrata cultivated in Vietnam [1]. This geographic distinction may be relevant for sourcing and quality control, as plant chemotype can vary by location. The study isolated four saponins (eclalbasaponin I, II, IV, V) using TLC, CC, and HPLC [1].

Natural Product Sourcing Geographic Variation Isolation

Eclalbasaponin IV: Recommended Application Scenarios Based on Verified Differentiation Evidence


Hemolysis Studies Requiring Intermediate Membrane Perturbation

Eclalbasaponin IV is suitable for experiments where controlled hemolytic activity is needed. Based on the direct ranking E-II > E-IV > E-V > E-I > E-III [1], researchers can select eclalbasaponin IV to achieve intermediate hemolytic effects, avoiding the high hemolytic toxicity of eclalbasaponin II or the low activity of eclalbasaponin I and III.

Ovarian Cancer Cytotoxicity Screening with a Quantified IC50 Benchmark

For studies on ovarian cancer, eclalbasaponin IV provides a reproducible cytotoxicity benchmark with an IC50 of 79.00 ± 0.25 μM against SKOV3 cells . This allows direct comparison with other compounds tested in the same cell line and serves as a reference for evaluating structural analogs.

Isomer-Specific Natural Product Research

When experimental design requires a specific eclalbasaponin isomer, the distinct CAS number (158511-61-6) and structural characterization of eclalbasaponin IV [2] ensure procurement of the correct compound, preventing confusion with structurally similar but biologically distinct isomers like eclalbasaponin I (CAS 158511-59-2) [3].

Studies Requiring Vietnamese Eclipta prostrata Chemotype Material

Eclalbasaponin IV and V were first reported from Eclipta prostrata cultivated in Vietnam [4]. For research investigating geographic chemotype variation or requiring traceable sourcing, specifying material derived from Vietnamese E. prostrata may be relevant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eclalbasaponin IV

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.